Mild Aqueous Deprotection of tert-Butyl Ester Achieves 92–95% Yield, Outperforming Ethyl Ester Hydrolysis
The tert-butyl ester protecting group in compound 6 (a direct precursor to tert-butyl 6-(O-phosphorylcholine)hydroxyhexanoate) undergoes hydrolysis with 92–95% isolated yield upon brief heating in water with Dowex-50 (H⁺) resin [1]. In contrast, a related synthetic sequence employing an ethyl ester protecting group for 6-phosphocholinehexanoate required a two-step deprotection/esterification sequence with a reported step yield of only 46% for the deprotection step and a combined two-step yield of 34% [2]. The mild aqueous conditions preserve the acid- and base-sensitive phosphorylcholine moiety, minimizing side-product formation and eliminating the need for rigorous purification.
| Evidence Dimension | Deprotection step yield (%) |
|---|---|
| Target Compound Data | 92–95% (tert-butyl ester hydrolysis, Spande 1980) |
| Comparator Or Baseline | 46% (ethyl ester deprotection, US 7,408,075 B1, Step 2) |
| Quantified Difference | 2.0- to 2.1-fold higher yield |
| Conditions | Target: H₂O, Dowex-50 (H⁺), brief heating; Comparator: Silica gel chromatography after basic/acidic deprotection |
Why This Matters
Higher deprotection yield translates directly to improved overall synthesis efficiency, reduced raw material costs, and higher purity of the final phosphorylcholine-functionalized product.
- [1] Spande, T. F. (1980). Synthesis of two novel phosphorylcholine esters for probes in immunological studies. The Journal of Organic Chemistry, 45(15), 3081-3084. View Source
- [2] Rezanka, L. J. (2008). U.S. Patent No. 7,408,075 B1. Washington, DC: U.S. Patent and Trademark Office. View Source
